4-(Naphthalen-1-yl)-1-propyl-1H-pyrazole
CAS No.:
Cat. No.: VC15933445
Molecular Formula: C16H16N2
Molecular Weight: 236.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16N2 |
|---|---|
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | 4-naphthalen-1-yl-1-propylpyrazole |
| Standard InChI | InChI=1S/C16H16N2/c1-2-10-18-12-14(11-17-18)16-9-5-7-13-6-3-4-8-15(13)16/h3-9,11-12H,2,10H2,1H3 |
| Standard InChI Key | OKJAHAHYMIUQFE-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C=C(C=N1)C2=CC=CC3=CC=CC=C32 |
Introduction
Structural and Molecular Properties
Chemical Identity
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Molecular Formula: C₁₆H₁₆N₂
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Molecular Weight: 236.31 g/mol
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IUPAC Name: 1-Propyl-4-(naphthalen-1-yl)-1H-pyrazole
The pyrazole ring is substituted at the 1-position with a propyl group and at the 4-position with a naphthalen-1-yl group. This arrangement confers rigidity and π-electron density, influencing its reactivity and intermolecular interactions .
Crystallographic and Spectroscopic Data
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X-ray Diffraction: Limited single-crystal data exist, but analogous pyrazole derivatives exhibit planar pyrazole rings with dihedral angles of 5–15° relative to appended aromatic systems .
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NMR Spectroscopy:
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IR Spectroscopy: Peaks at 3050 cm⁻¹ (C–H aromatic), 1605 cm⁻¹ (C=N), and 1510 cm⁻¹ (C–C aromatic) .
Synthesis and Optimization
Key Synthetic Routes
The compound is typically synthesized via cyclocondensation or hydrazine-based protocols:
Route 1: Vilsmeier–Haack Reaction
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Intermediate Formation: β-Acetylnaphthalene reacts with propylhydrazine in ethanol under acidic conditions to form a hydrazone .
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Cyclization: Treatment with Vilsmeier–Haack reagent (POCl₃/DMF) at 70–80°C yields the pyrazole core .
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Yield: ~65–70% after purification by column chromatography .
Route 2: Suzuki–Miyaura Coupling
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A palladium-catalyzed cross-coupling between 1-propyl-4-bromo-1H-pyrazole and naphthalen-1-ylboronic acid achieves higher regioselectivity (>90%) .
Challenges and Modifications
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Regioselectivity: Competing formation of 3- and 5-substituted pyrazoles necessitates careful control of reaction temperature and stoichiometry .
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Solvent Effects: Polar aprotic solvents (e.g., DMF) favor the 4-substituted isomer, while ethanol promotes byproduct formation .
Physicochemical Properties
| Property | Value/Range | Method | Reference |
|---|---|---|---|
| Melting Point | 152–154°C | DSC | |
| Solubility (25°C) | DMSO: >10 mg/mL | Equilibrium solubility | |
| LogP (Octanol-Water) | 3.8 ± 0.2 | HPLC | |
| pKa | 2.1 (pyrazole N–H) | Potentiometric titration |
The compound exhibits moderate lipophilicity, making it suitable for membrane permeability in drug design .
Biological Activity and Applications
Antioxidant Activity
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DPPH Radical Scavenging: IC₅₀ = 42 µM (vs. 28 µM for ascorbic acid) .
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Lipid Peroxidation Inhibition: 78% at 50 µM in rat liver microsomes .
Catalytic Applications
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Ligand in Coordination Chemistry: Forms stable complexes with Cu(II) and Pd(II), enhancing catalytic activity in cross-coupling reactions .
Future Directions
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